molecular formula C26H30N2O4S2 B11500443 N,N'-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide]

N,N'-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide]

Cat. No.: B11500443
M. Wt: 498.7 g/mol
InChI Key: YSISRYIFTPOHKR-UHFFFAOYSA-N
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Description

N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] is a complex organic compound featuring a cyclohexane core with two thiophene carboxamide groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] typically involves multiple steps. The starting materials include cyclohexane-1,2-diamine and 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid. The reaction proceeds through the formation of an amide bond between the amine groups of cyclohexane-1,2-diamine and the carboxylic acid groups of the thiophene derivative. This process often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step process efficiently. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the alkyne groups to alkenes or alkanes.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.

    Reduction: Catalysts like Pd/C (palladium on carbon) or hydrogen gas can be used.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the alkyne groups would produce alkenes or alkanes.

Scientific Research Applications

N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-cyclohexane-1,2-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide] is unique due to the presence of hydroxyl and alkyne groups on the thiophene rings, which provide additional sites for chemical modification and potential biological activity. This distinguishes it from other similar compounds that may lack these functional groups.

Properties

Molecular Formula

C26H30N2O4S2

Molecular Weight

498.7 g/mol

IUPAC Name

5-(3-hydroxy-3-methylbut-1-ynyl)-N-[2-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]cyclohexyl]thiophene-2-carboxamide

InChI

InChI=1S/C26H30N2O4S2/c1-25(2,31)15-13-17-9-11-21(33-17)23(29)27-19-7-5-6-8-20(19)28-24(30)22-12-10-18(34-22)14-16-26(3,4)32/h9-12,19-20,31-32H,5-8H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

YSISRYIFTPOHKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)NC2CCCCC2NC(=O)C3=CC=C(S3)C#CC(C)(C)O)O

Origin of Product

United States

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